Dacarbazine
Overview
Description
Mechanism of Action
Target of Action
Dacarbazine is an antineoplastic agent that primarily targets cancer cells . It is particularly effective against melanomas and Hodgkin’s disease . The primary target of this compound is the DNA within these cancer cells .
Mode of Action
This compound belongs to a group of chemotherapy drugs known as alkylating agents . It works by sticking to the cancer cell’s DNA and damaging it . Specifically, this compound is activated by liver microsomal enzymes to monomethyl triazeno imidazole carboxamide (MTIC), which is an alkylating compound . It causes methylation, modification, and cross-linking of DNA, thus inhibiting DNA, RNA, and protein synthesis .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion to the active alkylating metabolite MTIC via the cytochrome P450 system . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, which lead to DNA double-strand breaks and apoptosis .
Pharmacokinetics
After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver . This compound is extensively metabolized in the liver to the active metabolite MTIC . The elimination half-life of this compound is approximately 5 hours , and about 40% of the drug is excreted unchanged in the urine .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. By damaging the DNA of cancer cells, this compound prevents these cells from dividing and proliferating . This leads to a reduction in the size of tumors and can slow the progression of diseases such as melanoma and Hodgkin’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver microsomal enzymes is crucial for the activation of this compound . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as a significant portion of this compound is excreted unchanged in the urine . Furthermore, the drug’s distribution within the body may be influenced by the patient’s total body water content .
Biochemical Analysis
Biochemical Properties
Dacarbazine interacts with various enzymes and proteins in the body. It is metabolized in the liver by cytochromes P450 to form the reactive N-demethylated species . The cytotoxicity of these species is thought to be due primarily to the formation of methylcarbonium ions that attack nucleic groups in DNA .
Cellular Effects
This compound exerts cytotoxic effects via its action as an alkylating agent . It can cause a severe decrease in the number of blood cells in the bone marrow, which may increase the risk of developing a serious infection or bleeding . Other cellular effects include fatigue, diarrhea, and loss of appetite .
Molecular Mechanism
It appears to exert cytotoxic effects via its action as an alkylating agent . Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups .
Temporal Effects in Laboratory Settings
This compound is subject to degradation over time. Exposure to direct sunlight can result in up to a 12% loss in 30 minutes, and a pink color forms in 35 to 40 minutes . Solutions protected from light or exposed to fluorescent light lose about 4% of their this compound in 24 hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver, principally via CYP1A2, secondarily by CYP2E1 . CYP1A1 may play a role in extrahepatic metabolism .
Transport and Distribution
After intravenous administration of this compound, the volume of distribution exceeds total body water content, suggesting localization in some body tissue, probably the liver .
Subcellular Localization
Given that it is metabolized in the liver, it is likely that it localizes in the liver cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dacarbazine is synthesized through a multi-step process that involves the reaction of 5-amino-1H-imidazole-4-carboxamide with dimethylamine and nitrous acid to form the triazene derivative . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of the triazene derivative, followed by purification and formulation into injectable forms . The final product is often lyophilized to enhance its stability and shelf life.
Chemical Reactions Analysis
Types of Reactions: Dacarbazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products, including 2-azahypoxanthine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Photodegradation: Exposure to ultraviolet light or artificial lighting sources in different pH media (between 2 and 12) can induce photodegradation.
Major Products Formed:
Oxidation: 2-azahypoxanthine
Photodegradation: 2-azahypoxanthine and 4-carbomylimidazolium-5-olate
Scientific Research Applications
Dacarbazine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of photodegradation and chemical stability.
Biology: It is used in research on cell cycle regulation and apoptosis due to its cytotoxic effects.
Medicine: this compound is extensively used in cancer therapy, particularly for malignant melanoma and Hodgkin’s lymphoma.
Industry: this compound is used in the development of drug delivery systems, such as nanostructured lipid carriers and lipid polymer hybrid nanoparticles, to improve its solubility, stability, and efficacy
Comparison with Similar Compounds
Procarbazine: Another alkylating agent used in cancer therapy.
Imidazene: A new alkylating agent with similar properties to dacarbazine but with improved stability and activity.
Uniqueness of this compound: this compound is unique due to its dual role as an alkylating agent and purine analog, which allows it to target cancer cells through multiple pathways . Additionally, its extensive use in combination therapies and ongoing research into advanced drug delivery systems highlight its versatility and potential for improved cancer treatments .
Properties
IUPAC Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=N/C1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
Record name | DACARBAZINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992) | |
Record name | DACARBAZINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp) | |
Record name | DACARBAZINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dacarbazine | |
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Record name | DACARBAZINE | |
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Mechanism of Action |
The mechanism of action is not known, but appears to exert cytotoxic effects via its action as an alkylating agent. Other theories include DNA synthesis inhibition by its action as a purine analog, and interaction with SH groups. Dacarbazine is not cell cycle-phase specific., Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... ., ...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE..., Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... . | |
Record name | Dacarbazine | |
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Color/Form |
IVORY MICROCRYSTALINE SUBSTANCE | |
CAS No. |
4342-03-4 | |
Record name | DACARBAZINE | |
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Record name | Dacarbazine [USAN:USP:INN:BAN:JAN] | |
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Record name | Dacarbazine | |
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Record name | dacarbazine | |
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Record name | DACARBAZINE | |
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Melting Point |
482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |
Record name | DACARBAZINE | |
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Record name | Dacarbazine | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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